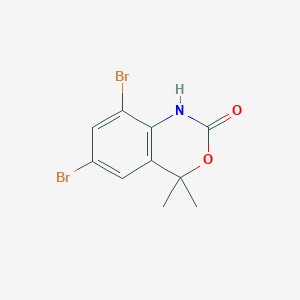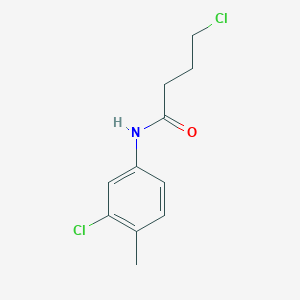
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is a polycyclic aromatic ketone known for its potential carcinogenic properties. This compound has been studied extensively due to its structural similarity to steroids and its ability to induce tumors in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- can be synthesized starting from testosterone or through a multi-stage synthesis from a correctly substituted naphthalene . The synthesis involves several steps, including the formation of intermediate compounds and the use of various reagents and catalysts to achieve the desired structure.
Industrial Production Methods
The choice of reagents and conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Sodium and liquid ammonia are used for the reduction of specific derivatives.
Substitution: Various reagents can be employed to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- has several scientific research applications:
Mecanismo De Acción
The carcinogenicity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is primarily due to its ability to form DNA adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer development . The compound’s structure allows it to interact with specific molecular targets and pathways involved in cell division and tumor formation .
Comparación Con Compuestos Similares
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is unique due to its specific structural features, such as the presence of a small electron-releasing group at C-11 and further conjugation of the phenanthrene ring system at C-17 . Similar compounds include:
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with carcinogenic properties.
11-Methoxy-17-ketone: A closely related compound with similar carcinogenic activity.
11,17-Dimethyl-16(17)-ene: A compound with strong carcinogenicity due to its conjugated double bond.
These comparisons highlight the unique structural features and reactivity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-.
Propiedades
Número CAS |
24684-42-2 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
11-methyl-16,17-dihydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C18H14O/c1-11-10-13-7-9-16(19)18(13)15-8-6-12-4-2-3-5-14(12)17(11)15/h2-6,8,10H,7,9H2,1H3 |
Clave InChI |
QIYZRJMQFLRFFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)CC2)C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


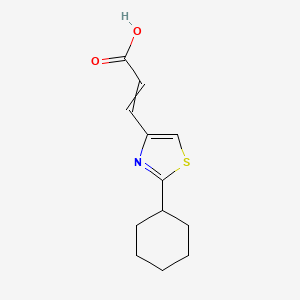

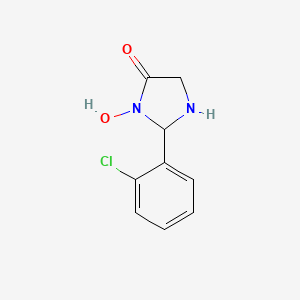
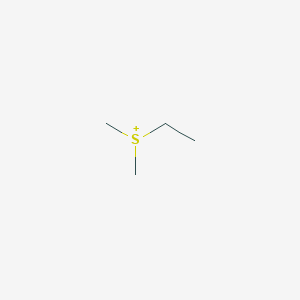
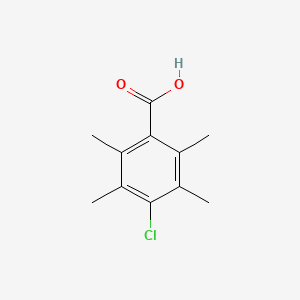
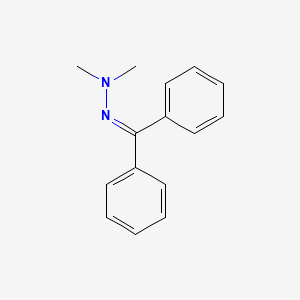
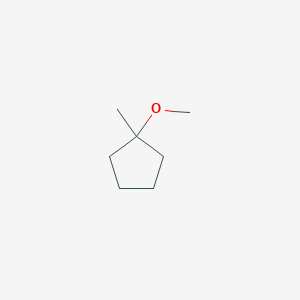
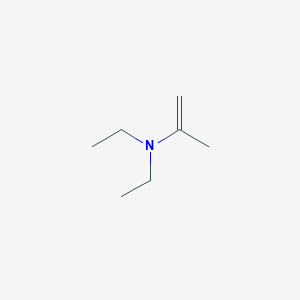
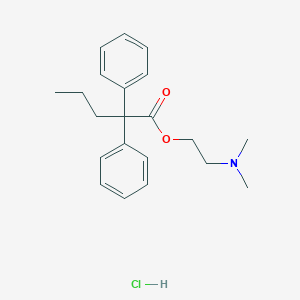
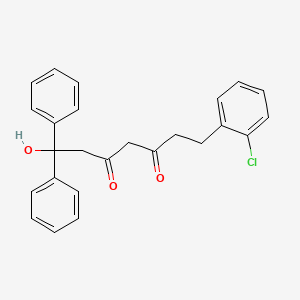
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
